molecular formula C9H14OS B8366280 4-(Thian-3-YL)but-3-EN-2-one

4-(Thian-3-YL)but-3-EN-2-one

Cat. No. B8366280
M. Wt: 170.27 g/mol
InChI Key: OFRGHVLUBPEFPT-SNAWJCMRSA-N
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Patent
US05484949

Procedure details

The aqueous solution of sodium acetoacetate which was obtained by hydrolysis of aqueous sodium hydroxide solution of methylacetoacetate according to the method of Example 1 was 32% in concentration. 93.0 g (0.24 moles) of the aqueous solution was placed in a redaction vessel of 200 ml in inside volume, 2.26 g (0.02 moles) of 3,5-dimethylpiperidine was added, and pH was adjusted to 7.0 with concentrated hydrochloric acid. Into the resulting solution were added 20 ml of toluene and 26.0 g (0.20 moles) of 3-tetrahydrothiopyrane carbaldehyde, and a mixture of toluene and water was distilled by aspirator under reduced pressure at an inside temperature of 40° C. During the distillation, the pH was adjusted to 7.0 to 7.5 with concentrated hydrochloric acid and the same amount of toluene as that of toluene distilled was continuously added into the reaction vessel so that the amount of toluene in the vessel was always about 20 ml. After 5 hours, the same post treatment as that used in Examaple 4 was carried out to give the intended product of 4-(3-tetrahydrothiopyranyl)-3-butene-2-one with yield of 88.2%.
[Compound]
Name
aqueous solution
Quantity
93 g
Type
reactant
Reaction Step One
Quantity
2.26 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
26 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC1CC(C)CNC1.Cl.[C:10]1([CH3:16])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[S:17]1[CH2:22]CCC(C=O)[CH2:18]1.[OH2:25]>>[S:17]1[CH2:22][CH2:11][CH2:12][CH:13]([CH:14]=[CH:15][C:10](=[O:25])[CH3:16])[CH2:18]1

Inputs

Step One
Name
aqueous solution
Quantity
93 g
Type
reactant
Smiles
Name
Quantity
2.26 g
Type
reactant
Smiles
CC1CNCC(C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
26 g
Type
reactant
Smiles
S1CC(CCC1)C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
in concentration
ADDITION
Type
ADDITION
Details
was added
DISTILLATION
Type
DISTILLATION
Details
was distilled by aspirator under reduced pressure at an inside temperature of 40° C
DISTILLATION
Type
DISTILLATION
Details
During the distillation
DISTILLATION
Type
DISTILLATION
Details
the same amount of toluene as that of toluene distilled
ADDITION
Type
ADDITION
Details
was continuously added into the reaction vessel so that the amount of toluene in the vessel

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
S1CC(CCC1)C=CC(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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